molecular formula C21H16N4O3S B3002789 N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895006-10-7

N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B3002789
CAS No.: 895006-10-7
M. Wt: 404.44
InChI Key: FACDOPXFWWYJAE-UHFFFAOYSA-N
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Description

The compound N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide belongs to the N-(thiazol-2-yl)benzamide family, characterized by a benzamide core linked to a substituted thiazole ring and a pyridinylmethyl group. Its structure includes:

  • 6-Methylbenzo[d]thiazol-2-yl moiety: Enhances aromatic stacking and hydrophobic interactions.
  • Pyridin-3-ylmethyl substituent: Provides hydrogen-bonding and π-π stacking capabilities.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-4-9-18-19(11-14)29-21(23-18)24(13-15-3-2-10-22-12-15)20(26)16-5-7-17(8-6-16)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACDOPXFWWYJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid in the presence of a suitable catalyst to form the desired benzamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and characterization using techniques like IR, NMR, and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, reduction may yield amines or alcohols, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Biological Activities

Research indicates that N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide exhibits a variety of biological activities:

  • Anticancer Activity : Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including A431 and A549 .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by decreasing the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in chronic inflammatory diseases .
  • Antimicrobial Properties : Some derivatives within the benzothiazole class have shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents, enhancing biological activity or improving pharmacokinetic properties. The synthetic routes often include coupling substituted 2-amino benzothiazoles with appropriate reagents to yield the final product .

Case Studies and Research Findings

Several studies have explored the efficacy of benzothiazole derivatives similar to this compound:

  • Antiproliferative Effects : A notable study found that related compounds significantly inhibited the proliferation of multiple cancer cell lines at low concentrations (1–4 μM), promoting apoptosis and causing cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed how modifications to the benzothiazole structure can enhance biological efficacy, guiding future drug design efforts .

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that this compound can bind to specific protein receptors, influencing their activity and resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features of related compounds:

Compound Name/ID Thiazole Substituents Benzamide Substituents Pyridine Position Notable Groups Reference
Target Compound 6-Methylbenzo[d]thiazol-2-yl 4-Nitro Pyridin-3-ylmethyl Nitro, Methyl N/A
4d () 5-(Morpholinomethyl)thiazol-2-yl 3,4-Dichloro Pyridin-3-yl Morpholine, Dichloro
3l () Benzo[d]thiazol-2-yl Benzamide (unsubstituted) N/A Methylphenyl
TOZ7 () 4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl 4-Fluoro-3-nitro N/A Morpholine, Fluoro
13 () 4-Phenylthiazol-2-yl 4-Nitro N/A Phenyl, Nitro

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitro group in the target compound and TOZ7 () may enhance metabolic stability compared to chloro (4d) or methoxy (TOZ2-TOZ6) substituents .

Physicochemical Properties

Property Target Compound (Inferred) 4d () TOZ7 () 13 ()
Melting Point 160–180°C (estimated) 175–178°C Not reported 181°C
Molecular Weight ~435.5 g/mol 513.4 g/mol 476.4 g/mol 325.3 g/mol
Solubility Low (hydrophobic nitro) Moderate (morpholine) Low (fluoro-nitro) Very low (phenyl)

Insights :

  • The nitro group in the target compound likely reduces solubility compared to morpholine (4d) or methoxy (TOZ2-TOZ6) analogs .
  • Higher molecular weight analogs (e.g., 4d) may exhibit better crystallinity, as reflected in melting points .

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound classified as a benzothiazole derivative, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight : 404.44 g/mol
  • CAS Number : 895006-10-7

The structure features a benzothiazole ring, a nitro group, and a pyridine moiety, contributing to its unique chemical properties that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can include:

  • Bromination of Benzothiazole : Introduction of bromine to the benzothiazole ring.
  • Nitration : Adding a nitro group to the aromatic ring.
  • Coupling Reaction : Formation of the benzamide linkage through coupling with pyridin-3-ylmethylamine under controlled conditions.

Anticancer Activity

Research has indicated that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. Key findings include:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer), using the MTT assay .
    Cell LineIC50 (µM)
    A4311.5
    A5492.0
  • Apoptosis Induction : Flow cytometry studies demonstrated that the compound promotes apoptosis in cancer cells by activating caspase pathways, specifically procaspase-3 to caspase-3 conversion .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). ELISA assays confirmed significant decreases in these inflammatory markers upon treatment with the compound .

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : Molecular docking studies suggest that it binds to specific protein receptors, influencing their activity and leading to various biological effects .

Case Studies and Research Findings

Several studies have highlighted the potential of benzothiazole derivatives in drug development:

  • Study on Antitumor Activity : A series of novel benzothiazole compounds were synthesized and tested for their anticancer activity, demonstrating significant inhibition of tumor growth in vitro and promising selectivity towards cancer cells .
  • Mechanistic Insights : Research indicated that structural modifications to the benzothiazole nucleus can enhance anticancer activity, emphasizing the importance of specific functional groups in achieving desired biological effects .

Q & A

Q. What synthetic methodologies are commonly employed for N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide?

The compound can be synthesized via multi-step coupling reactions. A typical approach involves:

  • Step 1 : Condensation of 6-methylbenzothiazol-2-amine with 4-nitrobenzoyl chloride under anhydrous conditions (e.g., pyridine as a base and solvent) to form the mono-substituted benzamide intermediate .
  • Step 2 : N-alkylation using pyridin-3-ylmethyl bromide in the presence of a base like K₂CO₃ in DMF or DMSO at 60–80°C to introduce the second substituent .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) is used to isolate the final product .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Critical for verifying substituent connectivity and stereochemistry. For example, the pyridin-3-ylmethyl group shows characteristic aromatic protons at δ 8.5–9.0 ppm, while the nitro group deshields adjacent protons .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ ion) with a tolerance of ±2 ppm .
  • HPLC : Assesses purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of similar benzamide derivatives?

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side products .
  • Solvent Optimization : Polar aprotic solvents like DMF enhance alkylation efficiency, while THF improves solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) minimize nitro group reduction during amidation steps .

Q. How to resolve discrepancies in NMR data for structurally analogous compounds?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by conformational isomers. For example, NOESY can differentiate between syn/anti arrangements in the pyridin-3-ylmethyl group .
  • Dynamic NMR : Detects rotational barriers in amide bonds, which may cause splitting in aromatic proton signals .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in antimicrobial studies?

  • Substituent Variation : Modify the nitro group (e.g., replace with Cl, CF₃) to assess electronic effects on bioactivity .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities toward bacterial targets (e.g., DNA gyrase) and correlate with MIC values from broth dilution assays .

Q. How to address conflicting bioactivity results across assay conditions?

  • Assay Standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media (Mueller-Hinton broth) to minimize variability .
  • Metabolic Stability Testing : Evaluate compound degradation in serum (e.g., 10% FBS at 37°C) to distinguish intrinsic activity from assay artifacts .

Q. What analytical methods identify byproducts in Rh-catalyzed C-H amidation reactions?

  • LC-MS/MS : Detects low-abundance byproducts (e.g., over-alkylated derivatives) via fragmentation patterns .
  • X-ray Crystallography : Resolves regiochemical ambiguities in amidation products, as seen in analogous benzothiazole derivatives .

Data Contradiction Analysis

Q. How to interpret conflicting yield reports in similar syntheses?

Discrepancies (e.g., 6% vs. 39% yields in analogous reactions ) may arise from:

  • Impurity in Reagents : Use HPLC-grade pyridine to avoid side reactions during amidation .
  • Workup Procedures : Rapid quenching of reactions prevents nitro group reduction, improving yield consistency .

Q. Why do analogous compounds show divergent antimicrobial activities?

  • Steric Effects : Bulky substituents (e.g., 4-methoxy vs. 4-nitro) may hinder membrane penetration .
  • Assay Sensitivity : MIC values vary with inoculum size; standardize to 1×10⁵ CFU/mL for reproducibility .

Methodological Recommendations

Q. What computational tools aid in designing derivatives with enhanced bioactivity?

  • QSAR Modeling : Utilize MOE or Schrödinger to correlate molecular descriptors (e.g., logP, polar surface area) with activity data .
  • MD Simulations : GROMACS can predict stability of ligand-target complexes (e.g., with E. coli FabI) over 100-ns trajectories .

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